molecular formula C21H28INO2 B2628717 2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-hexylpyridin-1-ium iodide CAS No. 1047974-83-3

2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-hexylpyridin-1-ium iodide

Cat. No.: B2628717
CAS No.: 1047974-83-3
M. Wt: 453.364
InChI Key: SHWPBAJHAZIQEN-BNSHTTSQSA-M
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Description

2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-hexylpyridin-1-ium iodide is a chemical compound with the molecular formula C21H28INO2 and a molecular weight of 453.364 g/mol. This compound is known for its unique structure, which includes a pyridinium ion core substituted with a hexyl chain and a 2,4-dimethoxyphenyl group. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-hexylpyridin-1-ium iodide typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyridinium core: This step involves the alkylation of pyridine with a hexyl halide under basic conditions to form 1-hexylpyridinium.

    Introduction of the 2,4-dimethoxyphenyl group: This step involves a Suzuki-Miyaura coupling reaction between a boronic acid derivative of 2,4-dimethoxyphenyl and the 1-hexylpyridinium iodide.

    Final iodide exchange: The final step involves the exchange of the halide with iodide to form the desired product.

Chemical Reactions Analysis

2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-hexylpyridin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-hexylpyridin-1-ium iodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-hexylpyridin-1-ium iodide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of oxidative stress and inhibition of specific signaling pathways .

Comparison with Similar Compounds

2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-hexylpyridin-1-ium iodide can be compared with similar compounds such as:

    2-(3,4-Dimethoxyphenyl)ethanol: This compound has a similar phenyl group but lacks the pyridinium core and hexyl chain.

    3,4-Dimethoxyphenylacetic acid: This compound also contains the dimethoxyphenyl group but differs in its carboxylic acid functionality.

    Homoveratryl alcohol: Similar in structure but with different functional groups and lacking the pyridinium core.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-hexylpyridin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28NO2.HI/c1-4-5-6-8-15-22-16-9-7-10-19(22)13-11-18-12-14-20(23-2)17-21(18)24-3;/h7,9-14,16-17H,4-6,8,15H2,1-3H3;1H/q+1;/p-1/b13-11+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWPBAJHAZIQEN-BNSHTTSQSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+]1=CC=CC=C1C=CC2=C(C=C(C=C2)OC)OC.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[N+]1=CC=CC=C1/C=C/C2=C(C=C(C=C2)OC)OC.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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